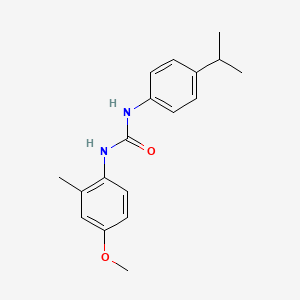![molecular formula C17H13ClN2O B5418068 5-[2-(2-chlorophenyl)vinyl]-3-(3-methylphenyl)-1,2,4-oxadiazole](/img/structure/B5418068.png)
5-[2-(2-chlorophenyl)vinyl]-3-(3-methylphenyl)-1,2,4-oxadiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “5-[2-(2-chlorophenyl)vinyl]-3-(3-methylphenyl)-1,2,4-oxadiazole” is a complex organic molecule that contains several functional groups. It has a 1,2,4-oxadiazole ring, which is a heterocyclic compound containing an oxygen atom and two nitrogen atoms . It also contains a vinyl group attached to a chlorophenyl group, and a methylphenyl group.
Synthesis Analysis
While specific synthesis methods for this compound are not available, compounds with similar structures are often synthesized through cyclization reactions or coupling reactions . The 1,2,4-oxadiazole ring can be synthesized from carboxylic acids and hydrazides .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the 1,2,4-oxadiazole ring, the vinyl group, and the phenyl rings. The 1,2,4-oxadiazole ring is aromatic and relatively stable, but can participate in reactions with electrophiles . The vinyl group can undergo addition reactions, and the phenyl rings can undergo electrophilic aromatic substitution .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the 1,2,4-oxadiazole ring could contribute to its stability and potentially its solubility in certain solvents .Orientations Futures
Propriétés
IUPAC Name |
5-[(E)-2-(2-chlorophenyl)ethenyl]-3-(3-methylphenyl)-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13ClN2O/c1-12-5-4-7-14(11-12)17-19-16(21-20-17)10-9-13-6-2-3-8-15(13)18/h2-11H,1H3/b10-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHWPURCIIDDXFC-MDZDMXLPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NOC(=N2)C=CC3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC=C1)C2=NOC(=N2)/C=C/C3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-({1-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]cyclopropyl}methyl)-1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5418002.png)
![4-{4-[(4-fluorophenyl)sulfonyl]-1-piperazinyl}-2-(1-piperidinyl)pyrimidine](/img/structure/B5418013.png)

![N-(3,5-dimethylphenyl)-4-[(4-fluorophenyl)sulfonyl]-1-piperazinecarboxamide](/img/structure/B5418032.png)
![N-[rel-(1R,3R)-3-aminocyclopentyl]-6-chloroimidazo[2,1-b][1,3]thiazole-5-sulfonamide hydrochloride](/img/structure/B5418040.png)
![4-benzoyl-1-[3-(diethylamino)propyl]-3-hydroxy-5-(3-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5418047.png)
![[4-(3,4-dihydro-1(2H)-quinolinylsulfonyl)phenoxy]acetic acid](/img/structure/B5418049.png)

![5-hydroxy-4-oxo-2-phenyl-4H-chromen-7-yl N-[(benzyloxy)carbonyl]methioninate](/img/structure/B5418063.png)
![8-[5-(1H-imidazol-1-ylmethyl)-2-furoyl]-3-methyl-1-oxa-3,8-diazaspiro[4.6]undecan-2-one](/img/structure/B5418076.png)
![2-ethyl-4-{1-[2-(2-fluorophenoxy)ethyl]-1H-imidazol-2-yl}pyrimidine](/img/structure/B5418078.png)
![4-benzyl-3-ethyl-1-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]-1,4-diazepan-5-one](/img/structure/B5418079.png)
![2-[4-(1-naphthylmethyl)-1-piperazinyl]acetamide](/img/structure/B5418082.png)